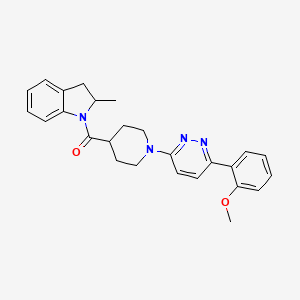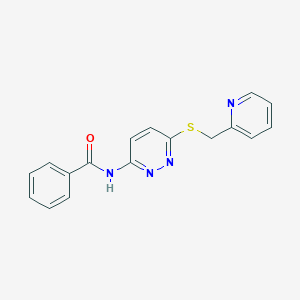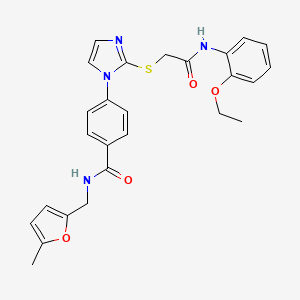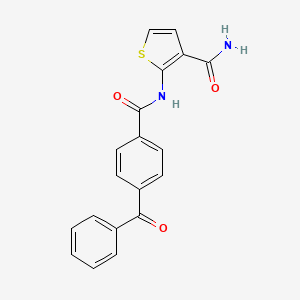
2-(4-Benzoylbenzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives like 2-(4-Benzoylbenzamido)thiophene-3-carboxamide often involves reactions with acyl chlorides and heterocyclic amine derivatives . For instance, 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine.Molecular Structure Analysis
The molecular structure of 2-(4-Benzoylbenzamido)thiophene-3-carboxamide can be analyzed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR .Chemical Reactions Analysis
Thiophene derivatives like 2-(4-Benzoylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Benzoylbenzamido)thiophene-3-carboxamide, focusing on six unique applications:
Anticancer Research
2-(4-Benzoylbenzamido)thiophene-3-carboxamide has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for developing new anticancer therapies .
Anti-inflammatory Agents
This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. By reducing inflammation, 2-(4-Benzoylbenzamido)thiophene-3-carboxamide could be useful in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease .
Antimicrobial Applications
Research has indicated that 2-(4-Benzoylbenzamido)thiophene-3-carboxamide possesses antimicrobial properties. It can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics or antifungal agents. This is particularly important in the context of rising antibiotic resistance .
Organic Semiconductors
In the field of materials science, 2-(4-Benzoylbenzamido)thiophene-3-carboxamide has been explored as a component in organic semiconductors. Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for the development of flexible and wearable electronic devices .
Corrosion Inhibitors
The compound has also been investigated for its potential as a corrosion inhibitor. Its ability to form a protective layer on metal surfaces can prevent corrosion, which is a significant issue in various industries, including construction and transportation. This application can extend the lifespan of metal structures and reduce maintenance costs .
Photodynamic Therapy
2-(4-Benzoylbenzamido)thiophene-3-carboxamide has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound can be activated by specific wavelengths of light, producing reactive oxygen species that can destroy cancer cells. This method offers a targeted approach to cancer treatment with minimal side effects .
作用機序
特性
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-17(23)15-10-11-25-19(15)21-18(24)14-8-6-13(7-9-14)16(22)12-4-2-1-3-5-12/h1-11H,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUOMIFQWYPMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylbenzamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


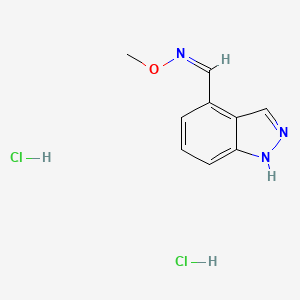
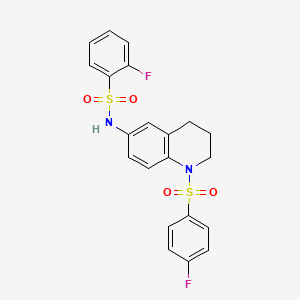
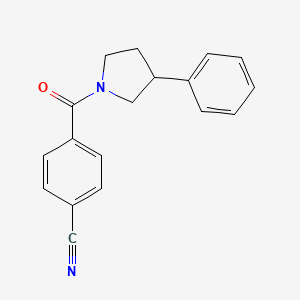
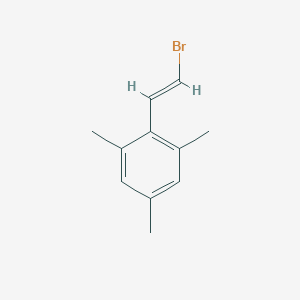
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)
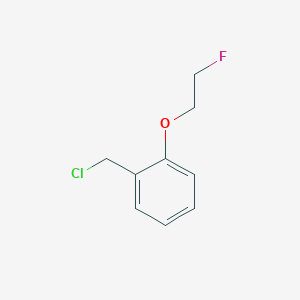
![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
